molecular formula C11H9F3O B1313708 Cyclopropyl 4-trifluoromethylphenyl ketone CAS No. 62587-07-9

Cyclopropyl 4-trifluoromethylphenyl ketone

Cat. No. B1313708
CAS RN: 62587-07-9
M. Wt: 214.18 g/mol
InChI Key: YNXJTEBLUUPSTE-UHFFFAOYSA-N
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Description

Cyclopropyl 4-trifluoromethylphenyl ketone is a unique chemical compound with the CAS Number: 62587-07-9 . It is also known as Pd-catalyzed derivatizing agent. The compound is a colorless oil .


Synthesis Analysis

Trifluoromethyl ketones (TFMKs), such as Cyclopropyl 4-trifluoromethylphenyl ketone, are exceedingly valuable synthetic targets in their own right and as synthons in the construction of fluorinated pharmacons . The methods available for their synthesis are discussed in-depth in the literature .


Molecular Structure Analysis

The molecular formula of Cyclopropyl 4-trifluoromethylphenyl ketone is C11H9F3O . The Inchi Code is 1S/C11H9F3O/c12-11(13,14)9-5-3-8(4-6-9)10(15)7-1-2-7/h3-7H,1-2H2 .


Physical And Chemical Properties Analysis

Cyclopropyl 4-trifluoromethylphenyl ketone is a colorless oil . Its molecular weight is 214.19 . The compound is stable under normal conditions .

Scientific Research Applications

  • Synthetic Targets in Medicinal Chemistry

    • Trifluoromethyl ketones (TFMKs) are exceedingly valuable synthetic targets in their own right and as synthons in the construction of fluorinated pharmacons .
    • They are used in the synthesis of various medicinal compounds .
  • Nickel-Catalyzed γ-Alkylation of Cyclopropyl Ketones

    • A novel method was developed for synthesizing γ-alkyl ketones via nickel-catalyzed cross-electrophile coupling of cyclopropyl ketones and non-activated primary alkyl chlorides .
    • High reactivity and selectivity can be achieved with sodium iodide as a crucial cocatalyst that generates a low concentration of alkyl iodide via halide exchange .
    • This reaction possessed excellent regioselectivity and high step economy circumventing in situ or pregenerated organometallics .
  • Catalytic Formal [3 + 2] Cycloadditions

    • Alkyl cyclopropyl ketones, including more complex bicyclic alkyl cyclopropyl ketones, react quickly with various partners to give complex products .
    • These reactions are used in the synthesis of complex organic compounds .
  • Properties, Preparation, and Application

    • Trifluoromethyl ketones (TFMKs) are exceedingly valuable synthetic targets in their own right and as synthons in the construction of fluorinated pharmacons .
    • This Feature Article provides an overview of the properties of TFMKs, an in-depth discussion of the methods available for their synthesis, and two illustrative examples of their application as key intermediates in medicinal chemistry .
  • Cyclopropyl 4-trifluoromethylphenyl ketone

    • Cyclopropyl 4-trifluoromethylphenyl ketone is a specific type of trifluoromethyl ketone .
    • It has a CAS Number of 62587-07-9 and a linear formula of C11H9F3O .
    • It is used in various scientific research applications .
  • Catalytic Formal [3 + 2] Cycloadditions

    • Alkyl cyclopropyl ketones, including more complex bicyclic alkyl cyclopropyl ketones, react quickly with various partners to give complex products .
    • These reactions are used in the synthesis of complex organic compounds .
  • As a Building Block in Organic Synthesis

    • Trifluoromethyl ketones, including “Cyclopropyl 4-trifluoromethylphenyl ketone”, are often used as building blocks in organic synthesis .
    • They can be used to introduce the trifluoromethyl group into a variety of organic compounds, which can significantly alter the properties of these compounds .
  • In the Synthesis of Fluorinated Pharmaceuticals

    • Trifluoromethyl ketones are valuable synthetic targets in the construction of fluorinated pharmaceuticals .
    • The trifluoromethyl group is often found in pharmaceuticals and agrochemicals due to its ability to improve the biological activity and metabolic stability of these compounds .
  • In the Development of New Materials

    • Trifluoromethyl ketones can also be used in the development of new materials .
    • The unique properties of the trifluoromethyl group can be exploited to create materials with novel properties .

Safety And Hazards

The compound is intended for R&D use only and is not advised for medicinal, household, or other uses . In case of fire, carbon dioxide (CO2), dry chemical, and alcohol-resistant foam can be used .

properties

IUPAC Name

cyclopropyl-[4-(trifluoromethyl)phenyl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9F3O/c12-11(13,14)9-5-3-8(4-6-9)10(15)7-1-2-7/h3-7H,1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNXJTEBLUUPSTE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)C2=CC=C(C=C2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9F3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10457607
Record name Cyclopropyl[4-(trifluoromethyl)phenyl]methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10457607
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cyclopropyl 4-trifluoromethylphenyl ketone

CAS RN

62587-07-9
Record name Cyclopropyl[4-(trifluoromethyl)phenyl]methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10457607
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
CS Aureliano Antunes, M Bietti, G Ercolani… - The Journal of …, 2005 - ACS Publications
… by cyclopropyl phenyl ketone (Q = 1.64), whereas with 7a cyclopropyl phenyl ketone was the major reaction product accompanied by cyclopropyl 4-trifluoromethylphenyl ketone (Q = …
Number of citations: 64 pubs.acs.org

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